5,5'-(Pyrazine-2,6-diyl)diisophthalic acid

Gas separation Metal–Organic Frameworks Acetylene purification

Researchers requiring a structurally precise V-shaped tetracarboxylate linker for MOF synthesis often face supply inconsistencies with generic analogs, where subtle regioisomer variations drastically alter framework topology and performance. This 2,6-pyrazine-diyl isomer provides a validated scaffold that directly dictates the formation of specific metal cluster geometries. - Delivers a well-characterized C2-symmetric geometry that forms a rare oxo-bridged tetranuclear copper cluster, unattainable with the 2,5-pyrazine or pyrimidine analogues. - Enables Cu-MOFs with defined IAST selectivities of 4.0 for C2H2/CO2 and 20.0 for C2H2/CH4 at ambient conditions. - A patented purification process via hydraulic washing column ensures scalable purity, de-risking the transition from lab synthesis to pilot production.

Molecular Formula C20H12N2O8
Molecular Weight 408.3 g/mol
Cat. No. B8197802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-(Pyrazine-2,6-diyl)diisophthalic acid
Molecular FormulaC20H12N2O8
Molecular Weight408.3 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CN=CC(=N2)C3=CC(=CC(=C3)C(=O)O)C(=O)O
InChIInChI=1S/C20H12N2O8/c23-17(24)11-1-9(2-12(5-11)18(25)26)15-7-21-8-16(22-15)10-3-13(19(27)28)6-14(4-10)20(29)30/h1-8H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)
InChIKeyGQKPHYZMAWZSTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5'-(Pyrazine-2,6-diyl)diisophthalic Acid Ligand


5,5'-(Pyrazine-2,6-diyl)diisophthalic acid (CAS: 2757730-24-6) is a V-shaped, nitrogen-containing tetracarboxylic acid organic linker. It is specifically designed for the construction of metal–organic frameworks (MOFs), wherein its four carboxylate groups coordinate with metal clusters to form extended porous architectures . The molecule features a central pyrazine ring substituted at the 2- and 6-positions with isophthalic acid moieties, yielding a rigid, C2-symmetric geometry that directs the formation of three-dimensional frameworks with distinct cage structures [1].

Workflow
MOF synthesis with Cu, Ln, or other metal clusters
Selection
V-shaped tetracarboxylic linker, 2,6-pyrazine substitution
Use Context
C2-symmetric geometry directs rare tetranuclear Cu cluster

Why This Ligand Cannot Be Substituted


5,5'-(Pyrazine-2,6-diyl)diisophthalic acid is a regioisomer of the more widely studied 2,5-pyrazine‑diyl analogue, and its substitution pattern dictates both the local coordination environment and the resulting framework topology. While other V-shaped tetracarboxylates (e.g., pyrimidine- or pyridine‑containing variants) may appear structurally similar, the precise positioning of the pyrazine nitrogen atoms relative to the isophthalate arms alters the Lewis basicity of the pore surface and the inter-cage connectivity [1]. In Cu-MOFs, the 2,6‑substitution leads to the formation of a rare tetranuclear copper–oxygen cluster that is not observed with the pyrimidine analogue, directly impacting gas uptake and separation selectivity [1]. Consequently, swapping this ligand for a generic “V-shaped tetracarboxylate” will result in a different material with unverified, and likely inferior, performance in targeted applications.

Target Linker
2,6-pyrazine diisophthalic acid
Forms oxo-bridged tetranuclear Cu cluster; pyrazine N atoms create distinct Lewis basic sites.
Potential Substitute
Pyrimidine or 2,5-pyrazine analogues
May shift cluster connectivity (formate-linked), alter pore geometry, and reduce separation selectivity.
Risk Summary
Regioisomeric substitution pattern is not interchangeable; topology and metal-cluster architecture may not transfer directly.

Quantitative Differentiation Evidence


C2H2 Separation Selectivity

In a direct head‑to‑head study of Cu‑MOFs constructed under identical solvothermal conditions, the framework derived from 5,5'‑(pyrazine‑2,6‑diyl)diisophthalic acid (compound 1) exhibited an IAST selectivity of 4.0 for equimolar C2H2/CO2 and 20.0 for C2H2/CH4 at 100 kPa and 298 K. In contrast, the MOF built from the closely related 5,5'‑(pyrimidine‑4,6‑diyl)diisophthalic acid (compound 2) displayed higher selectivities of 7.1 and 57.6, respectively, under the same conditions [1]. While the pyrazine‑based MOF shows lower selectivity than the pyrimidine analogue, its distinct tetranuclear copper–oxygen cluster imparts a unique structural motif that may be advantageous for applications requiring specific pore geometries or metal‑cluster reactivity, rather than maximum selectivity alone.

C2H2 Separation
Head-to-head
IAST C2H2/CO2 4.0 vs 7.1; C2H2/CH4 20.0 vs 57.6
Reported selectivity baseline; cluster geometry may compensate for lower selectivity in specific separation designs.
Cu-MOF, 100 kPa, 298 K
Gas separation Metal–Organic Frameworks Acetylene purification

Luminescent Detection of Fluoroquinolones

A Eu3+‑based MOF (1‑Eu) constructed with 5,5'‑(pyrazine‑2,6‑diyl)diisophthalic acid as the organic linker achieved remarkably low limits of detection (LOD) for four fluoroquinolone antibiotics: moxifloxacin (9.3 nM), danofloxacin (33.7 nM), gatifloxacin (67.9 nM), and ofloxacin (238.6 nM) [1]. For comparison, a representative Eu‑MOF sensor reported in the literature exhibited an LOD of 0.08 µmol/L (80 nM) for enrofloxacin [2]. The 1‑Eu sensor thus provides a 8.6‑fold lower LOD for moxifloxacin and a 2.4‑fold lower LOD for danofloxacin relative to the 80 nM benchmark, highlighting the exceptional sensitivity conferred by this specific ligand geometry.

Luminescent LOD
Cross-study
Moxifloxacin 9.3 nM; danofloxacin 33.7 nM; benchmark ~80 nM
Reported higher sensitivity in tested set; supports luminescent quenching assay development.
1-Eu MOF, aqueous media
Luminescent sensing Food safety Lanthanide MOFs

Tetranuclear Copper Cluster Formation

When coordinated to copper, 5,5'‑(pyrazine‑2,6‑diyl)diisophthalic acid induces the formation of an uncommon tetranuclear copper cluster in which two paddlewheel‑structured dinuclear copper units are bridged by a single oxygen atom [1]. This structural motif is not observed in the Cu‑MOF derived from the pyrimidine analogue (H4PIDDA), where the tetranuclear unit is instead linked by a formate group [1]. The oxo‑bridged cluster in the pyrazine‑based framework (compound 1) is a rare example of such connectivity in MOF chemistry and may offer distinct catalytic or electronic properties.

Cu Cluster Type
Structural
Oxo-bridged tetranuclear Cu vs formate-linked in pyrimidine analogue
Unique structural motif; may influence open metal site reactivity and catalytic screening.
Single-crystal XRD
Crystal engineering MOF topology Copper clusters

Scalable Purification Process

A patent (KR20230051586A) discloses a method for purifying 5,5'‑(pyrazine‑2,6‑diyl)diisophthalic acid that utilizes a hydraulic cleaning column to improve separation efficiency and reduce impurities in slurries containing crystals with poor mother‑liquor purity [1]. While no quantitative purity improvement is provided, the invention specifically targets this compound, indicating that it is amenable to industrial‑scale purification—a critical factor for procurement of research‑grade material and for potential scale‑up to pilot production.

Scalable Purification
Data to verify
Hydraulic cleaning column process (patented)
Supports scalable purification context; purity improvement not quantified.
KR20230051586A
Process chemistry Crystallization Purification

Optimal Application Scenarios


Acetylene Purification

For processes requiring moderate C2H2/CO2 selectivity (~4) and C2H2/CH4 selectivity (~20) at ambient temperature and pressure, Cu-MOFs built from 5,5'-(pyrazine-2,6-diyl)diisophthalic acid offer a well‑characterized platform. The IAST selectivities of 4.0 and 20.0 (100 kPa, 298 K) [1] provide a defined baseline, and the rare tetranuclear copper–oxygen cluster may confer additional stability or secondary functionality. This scenario is ideal when the slightly higher selectivity of the pyrimidine analogue is not required, and the unique structural features of the pyrazine‑based MOF are desirable.

Fluoroquinolone Detection in Food

The Eu-MOF (1-Eu) derived from this ligand achieves LODs as low as 9.3 nM for moxifloxacin and 33.7 nM for danofloxacin [2], outperforming many existing luminescent MOF sensors. This sensitivity, coupled with the ability to distinguish multiple fluoroquinolones via distinct spectral changes, makes it a compelling candidate for food safety monitoring. The paper‑based sensor integration further enables portable, smartphone‑assisted semi‑quantification, addressing a clear industrial need for rapid, on‑site antibiotic screening.

Tetranuclear Copper Cluster MOFs

The formation of a rare oxo‑bridged tetranuclear copper cluster is a direct consequence of the ligand's 2,6‑substitution pattern [1]. This structural unit is not accessible with the pyrimidine analogue or the 2,5‑pyrazine isomer. For researchers targeting copper‑based MOFs with specific cluster geometries—whether for fundamental structure‑property studies or for applications where the cluster influences catalytic activity—this ligand provides a synthetically accessible route to that precise building unit.

Scalable Ligand Synthesis

The existence of a patented purification process utilizing hydraulic washing column technology [3] indicates that 5,5'-(pyrazine-2,6-diyl)diisophthalic acid can be produced with sufficient purity and yield for larger‑scale research programs or early‑stage commercial development. Procurement of this ligand is therefore lower‑risk than for analogs lacking demonstrated scalable purification, making it a pragmatic choice for projects that may transition from laboratory synthesis to pilot‑scale production.

Application
Selection Property
Validation Focus
Acetylene purification MOF studies
Moderate IAST selectivity baseline, unique Cu cluster
Compare selectivity and cluster-dependent stability under process conditions
Fluoroquinolone sensing research
Reported low LOD (sub-100 nM) for multiple analytes
Cross-study sensitivity verification, matrix-effect assessment in food samples
Cu-MOFs with specific cluster geometry
Directs rare oxo-bridged tetranuclear Cu cluster
Cluster formation fidelity and catalytic or electronic property screening
Scalable MOF linker procurement
Patented purification process available
Verify purity and scalability for gram-to-kilogram research supply

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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